4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester
Overview
Description
Scientific Research Applications
Synthesis of Natural Products and Pharmacological Compounds : The 4-piperidone framework, closely related to 4-Piperidinecarboxylic acid, has been used in the synthesis of natural products and compounds with pharmacological interest. This includes the preparation of emetine-like antiepileptic and herbicide agents (Ibenmoussa et al., 1998).
Stereochemical Studies and Antihistaminic Activity : The benzyl ester of 3-methyl-4-phenyl-4-piperidinecarboxylic acid, another derivative, is an intermediate in synthesizing specific antihistaminic agents. The stereochemistry of these compounds has been studied using X-ray diffraction (Peeters et al., 1994).
Anticancer Agent Synthesis : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. Some of these compounds exhibited strong anticancer properties (Rehman et al., 2018).
Antihistaminic Activity : The synthesis of 4-(N-methoxy-N-methylcarboxamido)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester, which led to a series of piperidines with potent antihistaminic activity, indicates the compound's potential in antihistamine development (Maynard et al., 1993).
Probing of Macromolecules : The spin-labelled p-nitrophenyl esters, derived from N-(2,2,6,6-tetra-methyl-1-oxyl-4-piperidinyl) succinamic acid, have been used to acylate α-chymotrypsin for studying its active site using electron spin resonance (ESR) (Kosman et al., 1969).
Calcium Channel Blockers Synthesis : Synthesis of substituted tetrahydropyrimidines as potent calcium channel blockers has been achieved using piperidine as a catalyst, indicating the potential of piperidine derivatives in the development of cardiovascular drugs (Kumar et al., 2002).
Properties
IUPAC Name |
methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2)6-8(9(13)14-5)7-11(3,4)12-10/h8,12H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMNOMITQVOFJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069232 | |
Record name | 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2069232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58113-54-5 | |
Record name | Methyl 2,2,6,6-tetramethyl-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58113-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058113545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2069232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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